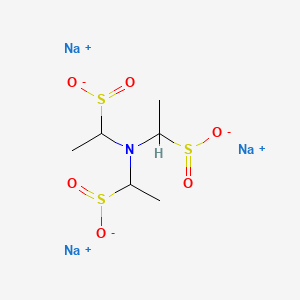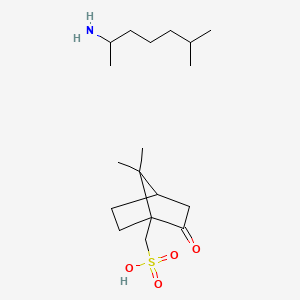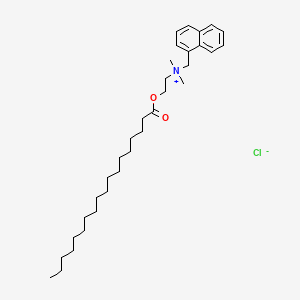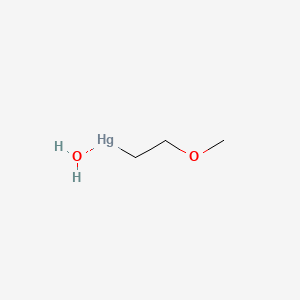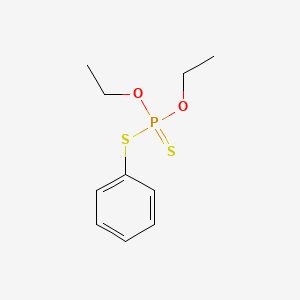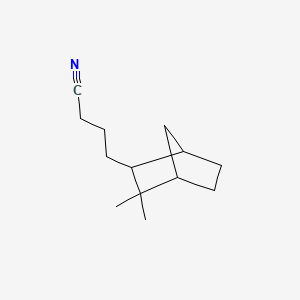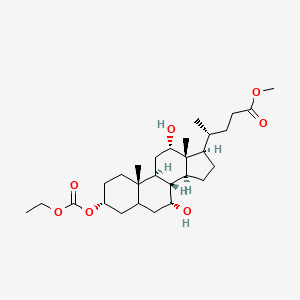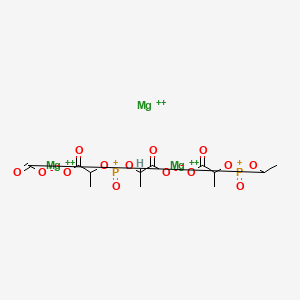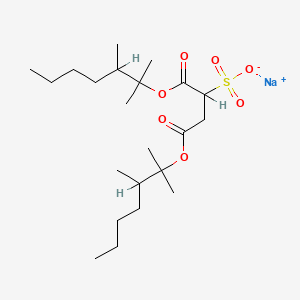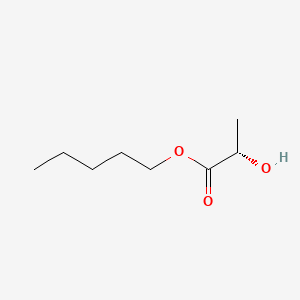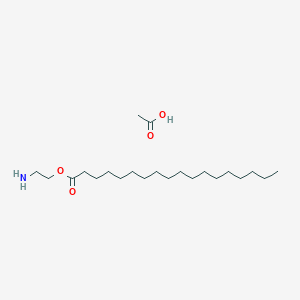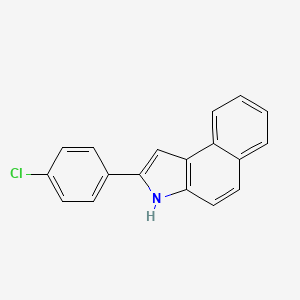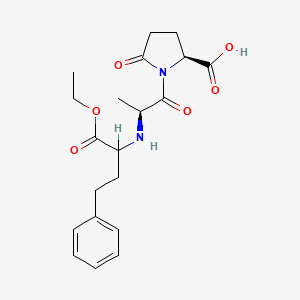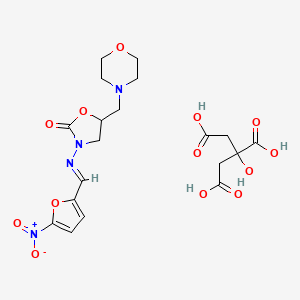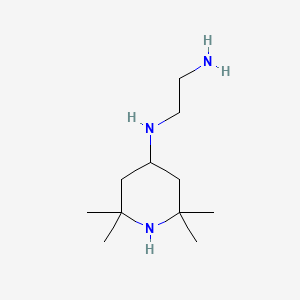
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, characterized by the presence of two ethylenediamine groups attached to a piperidine ring substituted with four methyl groups. This compound is of significant interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine. The process can be carried out under reductive amination conditions using hydrogen gas and a platinum catalyst. The reaction is conducted in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency. The starting materials, 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone, are mixed and reacted with hydrogen in the presence of a platinum catalyst. The reaction conditions are optimized to achieve high yield and purity, with the process being scalable for large-scale production .
化学反応の分析
Types of Reactions: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals.
Reduction: It can be reduced under specific conditions to yield secondary amines.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Halides and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include nitroxide radicals, secondary amines, and substituted piperidines .
科学的研究の応用
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine involves its ability to stabilize free radicals. The compound’s structure allows it to interact with reactive species, thereby preventing degradation and enhancing stability. This property is particularly useful in the stabilization of polymers and other materials exposed to oxidative stress .
類似化合物との比較
2,2,6,6-Tetramethylpiperidine: A related compound with similar stabilizing properties but different reactivity.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative used in the synthesis of stabilizers and other chemical intermediates.
Uniqueness: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine stands out due to its dual ethylenediamine groups, which enhance its reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
特性
CAS番号 |
70804-02-3 |
|---|---|
分子式 |
C11H25N3 |
分子量 |
199.34 g/mol |
IUPAC名 |
N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H25N3/c1-10(2)7-9(13-6-5-12)8-11(3,4)14-10/h9,13-14H,5-8,12H2,1-4H3 |
InChIキー |
LZZWTDIRGVWWJL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)NCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


